molecular formula C25H27N3O5S B2982114 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-74-7

3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2982114
CAS No.: 393834-74-7
M. Wt: 481.57
InChI Key: GYGSNEPFLYJTHW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. It features a benzamide core substituted with 3,4-dimethoxy groups, linked via a sulfonamide bridge to a phenylpiperidine moiety incorporating a 3-pyridyl group. This complex structure combines elements seen in compounds targeting the central nervous system and various enzymatic pathways. Chemically related benzamide and sulfonamide compounds are frequently investigated for their potential to interact with a variety of biological targets. For instance, similar molecular scaffolds are explored in neuroscience research, particularly in the context of Alzheimer's disease, where cholinesterase inhibitors are a significant area of focus for mitigating cognitive symptoms . Furthermore, structurally complex benzamides containing piperidine groups have demonstrated significant research value in oncology, showing activity as inhibitors of the Hedgehog (Hh) signaling pathway, a key target in cancers such as basal cell carcinoma and medulloblastoma . Researchers may find this compound useful as a chemical tool or building block in projects involving: • Neuroscience Research: Investigation of potential interactions with enzymes and receptors relevant to neurodegenerative diseases . • Oncology Drug Discovery: Exploration of its effects on critical cancer-associated signaling pathways, such as the Hedgehog pathway . • Medicinal Chemistry: Serving as a versatile synthon for the design and synthesis of novel molecules targeting a range of therapeutic areas. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-32-23-13-8-18(16-24(23)33-2)25(29)27-20-9-11-21(12-10-20)34(30,31)28-15-4-3-7-22(28)19-6-5-14-26-17-19/h5-6,8-14,16-17,22H,3-4,7,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGSNEPFLYJTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of pyridine-3-carboxaldehyde with piperidine under reductive amination conditions.

    Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Benzamide: The final step involves coupling the sulfonylated piperidine intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential in modulating biological pathways, making it a candidate for drug development. It can interact with specific proteins and enzymes, influencing cellular processes.

Medicine

In medicinal chemistry, 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with biological targets.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the evidence differ primarily in their sulfonamide-linked substituents and aromatic modifications. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Formula Molecular Weight Notable Features
Target Compound Benzamide + sulfonamide 3,4-Dimethoxybenzamide; Piperidinylsulfonyl-pyridinyl Not provided Not provided Piperidine-pyridine hybrid for rigidity
3,4-Dimethoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide (1119413-67-0) Benzamide + oxadiazole Oxadiazole ring with pyridinyl C22H18N4O4 402.4 Oxadiazole enhances π-π interactions
3,4-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (1019105-21-5) Benzamide + pyridazinylamine Pyridazine-amino-pyrazole C22H20N6O3 416.4 Pyridazine-pyrazole may improve solubility
3,4-Dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide (305330-90-9) Benzamide + benzothiazole Benzothiazole ring C19H17FN2O4S 396.4 Thiazole for hydrogen bonding
1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine (497089-57-3) Piperazine-sulfonyl Chlorophenoxy and methoxyphenyl C23H22ClN3O4S 488.0 Piperazine-sulfonyl for basicity

Key Observations:

Aromatic Substituents :

  • The target compound ’s 3,4-dimethoxybenzamide core is shared with CAS 1119413-67-0 and 1019105-21-5 . Methoxy groups enhance lipophilicity and membrane permeability.
  • CAS 305330-90-9 replaces the sulfonamide with a benzothiazole, likely altering target specificity (e.g., kinase vs. protease inhibition) .

Sulfonamide-Linked Groups: The piperidine-pyridine hybrid in the target compound contrasts with the oxadiazole (CAS 1119413-67-0) and pyridazine-pyrazole (CAS 1019105-21-5). CAS 497089-57-3 uses a piperazine-sulfonyl group with a chlorophenoxy substituent, which may enhance basicity and solubility compared to the target’s pyridinylpiperidine .

Molecular Weight and Solubility :

  • The target compound’s molecular weight is likely higher than CAS 1119413-67-0 (402.4) but lower than CAS 497089-57-3 (488.0). Higher molecular weight in sulfonamide derivatives often correlates with reduced solubility unless balanced by polar groups .

Implications for Pharmacological Activity

  • CAS 1119413-67-0’s oxadiazole ring is known to engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in the target compound .
  • The benzothiazole in CAS 305330-90-9 may confer fluorescence properties useful in imaging, unlike the target’s sulfonamide .

Biological Activity

3,4-Dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

It features a benzamide core with methoxy groups and a sulfonyl-pyridine-piperidine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in cancer proliferation. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
  • Antiproliferative Activity : Studies have indicated that the compound exhibits antiproliferative effects against various cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. This selectivity is significant as it targets cancer cells while sparing normal cells .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, which can help mitigate oxidative stress in cells and further inhibit cancer progression .

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionInhibits PARP 1 and 2 with high selectivity for BRCA-deficient cells
AntiproliferativeSignificant growth inhibition in cancer cell lines
Antioxidant ActivityExhibits antioxidant properties contributing to cellular protection

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various benzamide derivatives, this compound was found to effectively inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

A series of experiments demonstrated that the compound significantly inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. This suggests potential applications beyond oncology, potentially extending into neuropharmacology .

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